molecular formula C19H18N2O4 B554794 Z-D-Trp-OH CAS No. 2279-15-4

Z-D-Trp-OH

Cat. No. B554794
CAS RN: 2279-15-4
M. Wt: 338.4 g/mol
InChI Key: AHYFYYVVAXRMKB-QGZVFWFLSA-N
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Description

“Z-D-Trp-OH” is a derivative of D-Tryptophan . It is an essential amino acid found in naturally produced peptides . Unlike its stereoisomer, L-tryptophan, it is not used in structural or enzyme proteins .


Synthesis Analysis

Zirconia (ZrO2) nanocrystals were hydrothermally synthesized using a water-soluble zirconium precursor solution obtained by mixing zirconium oxychloride octahydrate with nonpolar amino acid tryptophan (Trp) in water . The reaction type for the synthesis is solution phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of “Z-D-Trp-OH” is C19H18N2O4 . The InChI code is 1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1 .


Physical And Chemical Properties Analysis

“Z-D-Trp-OH” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Specific Scientific Field

This falls under the field of Biochemistry .

Summary of the Application

“Z-D-Trp-OH” is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. They are an essential part of nature and biochemistry, and “Z-D-Trp-OH” plays a role in their creation .

Methods of Application

The specific methods of application in peptide synthesis can vary widely, and the exact procedures would depend on the specific synthesis being performed .

Results or Outcomes

The result of this application is the successful synthesis of peptides, which are crucial in biological processes .

Protein Folding

Specific Scientific Field

This is also part of Biochemistry , specifically the study of protein structures .

Summary of the Application

“Z-D-Trp-OH” has been used in the study of protein folding . Protein folding is the process by which a protein structure assumes its functional shape or conformation .

Methods of Application

The methods of application in this case involve molecular dynamics simulations on the folding pathway of the TRP-cage in water .

Results or Outcomes

The results of these studies contribute to the understanding of how proteins fold into their functional, three-dimensional shapes .

Protein Conjugation

Specific Scientific Field

This falls under the field of Biochemistry .

Summary of the Application

“Z-D-Trp-OH” has been used in protein conjugation . Protein conjugation is a process where one or more proteins are covalently attached to another protein to form a protein complex .

Methods of Application

The methods of application in this case involve the use of triazolinedione reagents (TAD) for selective labeling of tryptophan residues in peptides and proteins .

Results or Outcomes

The results of these studies contribute to the understanding of protein conjugation and its importance in many applications from fundamental biology (fluorescent tagging) to therapeutic development (antibody-drug conjugates) .

Solution Phase Peptide Synthesis

Specific Scientific Field

This is part of Chemistry , specifically the study of peptide synthesis .

Summary of the Application

“Z-D-Trp-OH” has been used in solution phase peptide synthesis . This is a method used to produce peptides in a solution phase rather than on a solid support .

Methods of Application

The specific methods of application in solution phase peptide synthesis can vary widely, and the exact procedures would depend on the specific synthesis being performed .

Results or Outcomes

The result of this application is the successful synthesis of peptides in a solution phase, which can be beneficial in certain circumstances .

Tryptophan Bioconjugation

Specific Scientific Field

This falls under the field of Biochemistry .

Summary of the Application

“Z-D-Trp-OH” has been used in tryptophan bioconjugation . This is a process where tryptophan residues in peptides and proteins are selectively labelled with triazolinedione reagents (TAD) .

Methods of Application

The methods of application in this case involve lowering the pH of the aqueous buffer to effect selective Trp-labelling .

Results or Outcomes

The results of these studies contribute to the understanding of tryptophan bioconjugation and its importance in many applications from fundamental biology (fluorescent tagging) to therapeutic development (antibody-drug conjugates) .

Peptide Ligation

Specific Scientific Field

This is part of Chemistry , specifically the study of peptide synthesis .

Summary of the Application

“Z-D-Trp-OH” has been used in peptide ligation . This is a method used to produce peptides in a solution phase rather than on a solid support .

Methods of Application

The specific methods of application in peptide ligation can vary widely, and the exact procedures would depend on the specific synthesis being performed .

Results or Outcomes

The result of this application is the successful synthesis of peptides in a solution phase, which can be beneficial in certain circumstances .

Safety And Hazards

The safety information for “Z-D-Trp-OH” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(23)17(10-14-11-20-16-9-5-4-8-15(14)16)21-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,20H,10,12H2,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYFYYVVAXRMKB-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297570
Record name N-(Benzyloxycarbonyl)-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Trp-OH

CAS RN

2279-15-4
Record name N-(Benzyloxycarbonyl)-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2279-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Benzyloxycarbonyl)-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MC ALLEN, ROY WADE - International Journal of Peptide and …, 1988 - Wiley Online Library
… Removal of catalyst by filtration followed by evaporation gave the dipeptide hydrochloride salt (1.48 g), which was coupled to ZD-Trp-OH (1.1 g) by the …
Number of citations: 9 onlinelibrary.wiley.com
A Beltrán Beltrán, MI Burguete, F Galindo, SV Luis - 2020 - repositori.uji.es
Six new 6-styryl-2,4-diarylpyrylium salts have been synthesized and fully characterized by means of 1H/13C NMR, HRMS, UV-vis and Steady-State/Time-Resolved Fluorescence …
Number of citations: 0 repositori.uji.es
D Hagiwara, H Miyake, H Morimoto… - Journal of medicinal …, 1992 - ACS Publications
Substance P (SP) is a peptide comprising eleven amino acids. In 1931 von Euler and Gaddum1 suggested its ex-istence in the extract of mammalian and avian guts. The confirmed …
Number of citations: 47 pubs.acs.org
MC Allen, DE Brundish, JD Fullerton… - Journal of the Chemical …, 1986 - pubs.rsc.org
The syntheses are described of cyclo-{[D-Trp8,Gaba12]somatostatin-(5–12)-peptide}(77), and (79)–(82) labelled singly at positions 6, 7, 8, and 11 and doubly at residues 6 and 11 to …
Number of citations: 8 pubs.rsc.org
MT Garcia-Lopez, R Gonzalez-Muniz… - Journal of medicinal …, 1988 - ACS Publications
… This compound was prepared by coupling ZD-Trp-OH with D-Arg-OMe-HCl according to method A: yield 89% (recrystallizedfrom acetone); mp 168-169 C; NMR (Me2SO-d6) …
Number of citations: 24 pubs.acs.org
CD Tran, GS Beddard, R McConnell… - Journal of the …, 1982 - ACS Publications
Ground-and excited-state conformations of D-tryptophanyl-L-tryptophan methyl ester (1DL) L-tryptophanyl-L-tryptophan methyl ester (1LL) have been investigated by NMR and by …
Number of citations: 6 pubs.acs.org
M Rodriguez, MC Galas, MF Lignon… - Journal of medicinal …, 1989 - ACS Publications
Syntheses of some partially modified retro-inverso analogues of the C-terminal octa-or heptapeptide of cholecystokinin are described. These analogues (in which the C-terminal …
Number of citations: 18 pubs.acs.org
T Fukami, T Nagase, K Fujita, T Hayama… - Journal of medicinal …, 1995 - ACS Publications
Endothelin (ET-1), which was first isolated from the culture medium of porcine aortic endothelial cells, is a potent vasoconstrictor consisting of 21 amino acids and belongs to a new …
Number of citations: 45 pubs.acs.org
J Iqbal, R Sanghi, SK Das - Mini Reviews in Medicinal …, 2005 - ingentaconnect.com
Endothelins (ETs) are potent vasoconstrictor peptides and are associated with several disease states like pulmonary hypertension, systemic hypertension and heart failure. Endothelin-…
Number of citations: 29 www.ingentaconnect.com
A Kelleman - 2007 - search.proquest.com
The peptide hormone somatostatin has been the focus of ongoing research in our laboratories. In an effort to constrain the tetrapeptide pharmacophore of somatostatin in a rigid type II'β-…
Number of citations: 1 search.proquest.com

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